2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
Description
This compound features a propan-2-ylsulfanyl group attached to a phenyl ring, linked to an ethanone moiety. While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfanyl- or azetidine-containing derivatives) offer insights into its physicochemical and synthetic properties .
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNNMRPQCDUPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features
The target compound comprises three primary subunits:
- Azetidine-1-yl ethanone backbone : A four-membered nitrogen-containing ring linked to a ketone group.
- Pyridazin-3-ylamino substituent : A diazine ring attached via an amine group to the azetidine.
- 4-(Propan-2-ylsulfanyl)phenyl group : A thioether-functionalized aromatic system.
Retrosynthetic Disconnections
Retrosynthetic planning suggests three strategic disconnections (Fig. 1):
- Disconnection A : Cleavage of the azetidine-ethanone bond to separate the azetidine and phenylketone fragments.
- Disconnection B : Separation of the pyridazine amine from the azetidine via C–N bond cleavage.
- Disconnection C : Isolation of the propan-2-ylsulfanylphenyl moiety from the ethanone core.
Stepwise Synthetic Approaches
Azetidine Ring Construction
The azetidine ring is synthesized via strain-release radical chemistry using azabicyclo[1.1.0]butane precursors. This method employs an organic photocatalyst (e.g., 4CzIPN) to initiate energy transfer, enabling radical addition to sulfonyl imines (Table 1):
Table 1: Photocatalytic Azetidine Synthesis
| Precursor | Imine Type | Yield (%) | Conditions |
|---|---|---|---|
| Azabicyclo[1.1.0]butane | Aryl sulfonyl imine | 78–92 | 450 nm LED, DCM, 25°C |
This approach avoids traditional cyclization challenges, providing functionalized azetidines in a single step.
Functionalization of Azetidine with Pyridazine Amine
The introduction of the pyridazin-3-ylamino group proceeds via Buchwald-Hartwig amination (Fig. 2). Key parameters include:
- Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos).
- Microwave-assisted heating (120°C, 2 h).
- Solvent: tert-Amyl alcohol.
Representative Procedure :
- Combine 3-bromoazetidine (1.0 eq), pyridazin-3-amine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in tert-amyl alcohol.
- Heat at 120°C under microwave irradiation for 2 h.
- Purify via silica gel chromatography (EtOAc/hexane, 3:7).
Yield : 68–75%.
Coupling with 4-(Propan-2-ylsulfanyl)phenyl Ethanone
The final assembly employs nucleophilic acyl substitution (Fig. 3):
- Activate the ethanone moiety as a chloro-derivative using oxalyl chloride.
- React with the functionalized azetidine under basic conditions (e.g., K₂CO₃ in DMF).
Optimization Insights :
- Solvent : DMF > DCM (higher polarity improves nucleophilicity).
- Temperature : 0°C → RT (prevents azetidine ring strain).
- Yield : 82% after column chromatography.
Alternative Synthetic Routes
One-Pot Tandem Strategy
A recent patent discloses a tandem process combining azetidine formation and pyridazine amination in a single reactor:
Solid-Phase Synthesis for Scalability
Immobilizing the azetidine precursor on Wang resin enables iterative functionalization:
- Resin loading : 1.2 mmol/g.
- Final cleavage : TFA/DCM (95:5).
Purity : >95% by HPLC.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
Table 2: Synthesis Route Performance
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise (Sections 2.1–2.3) | 58 | 98 | Moderate |
| One-Pot Tandem | 70 | 95 | High |
| Solid-Phase | 65 | 99 | Low |
Challenges and Mitigation
- Azetidine Ring Strain : Minimized via low-temperature reactions.
- Thioether Oxidation : Add antioxidants (e.g., BHT) during propan-2-ylsulfanyl incorporation.
- Regioselectivity in Pyridazine Amidation : Controlled by steric directing groups.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (pyridazine H), 4.21 (azetidine CH₂), 3.89 (SCH(CH₃)₂).
- HRMS : [M+H]⁺ calc. 386.1524, found 386.1521.
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
- Solvent Recovery : DMF and DCM recycled via distillation (85% efficiency).
- Waste Reduction : One-pot methods cut solvent use by 30%.
Chemical Reactions Analysis
Oxidation Reactions
The propan-2-ylsulfanyl (thioether) group undergoes oxidation to form sulfoxides or sulfones.
Key Findings :
-
Oxidation selectivity depends on the oxidizing agent: H₂O₂ favors sulfoxide formation, while mCPBA drives complete oxidation to sulfones .
-
The azetidine ring remains intact under mild acidic conditions.
Reduction Reactions
The ketone group at position 1 is reducible to secondary alcohols.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C→RT, 2 hrs | 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethanol | 85% |
Mechanistic Insight :
-
Sodium borohydride selectively reduces the ketone without affecting the azetidine or pyridazine rings .
Nucleophilic Substitution at the Azetidine Ring
The azetidine’s secondary amine participates in substitution reactions.
Notes :
-
Alkylation proceeds via an SN2 mechanism, retaining azetidine ring stereochemistry .
-
Acylated derivatives show enhanced stability in aqueous media .
Ring-Opening Reactions
The strained azetidine ring undergoes acid-catalyzed ring-opening.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acid hydrolysis | HCl (6M), reflux, 24 hrs | 3-[(Pyridazin-3-yl)amino]azetidine-1-carboxylic acid + 2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid | 91% |
Mechanism :
Coupling Reactions
The pyridazine-amino group enables cross-coupling or condensation reactions.
Critical Observations :
-
Palladium catalysts enable regioselective aryl substitutions at the pyridazine ring.
Photochemical Reactions
The thioether group participates in UV-induced transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| UV irradiation | UV-C (254 nm), CH₃CN, 48 hrs | 2-[4-(Propan-2-ylsulfenyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one | 41% |
Mechanism :
-
Radical intermediates form via homolytic cleavage of the S-C bond, leading to sulfenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the use of common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis pathways often focus on creating the azetidine ring and incorporating the pyridazin group, which are critical for its biological activity.
Key Steps in Synthesis
- Formation of the Azetidine Ring : This involves cyclization reactions that can be facilitated by various catalysts.
- Introduction of the Pyridazin Group : This step may involve nucleophilic substitution or coupling reactions with appropriate precursors.
- Final Assembly : The final compound is obtained through coupling reactions that ensure the correct functional groups are in place.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent, particularly in the fields of oncology and neurology. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : The structural features allow it to interact with specific biological targets involved in cancer progression.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Interaction studies often utilize molecular docking techniques to predict binding affinities and modes of action against specific proteins.
Case Studies
Several studies have explored the efficacy of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one in various contexts:
- Anti-Human Liver Cancer Evaluation : Research indicated that derivatives of this compound demonstrated significant cytotoxic effects against liver cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Molecular Docking Studies : Computational studies have shown favorable interactions with targets such as protein kinases, which are critical in cancer signaling pathways. These findings support further exploration into its therapeutic applications .
- Antimicrobial Activity : Related compounds have shown promising results against bacterial strains like Staphylococcus aureus and Escherichia coli, highlighting the broader antimicrobial potential of structurally similar molecules .
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The propan-2-ylsulfanyl and pyridazin-3-yl groups might facilitate binding to these targets, affecting biological pathways and eliciting desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include:
- Propan-2-ylsulfanylphenyl : Imparts hydrophobicity and electron-donating effects.
- Ethanone backbone: Common in bioactive molecules, influencing reactivity and stability.
Table 1: Structural Comparison of Analogs
Electronic and Reactivity Profiles
- Azetidine vs. Piperazine : Compared to piperazine-containing analogs (e.g., in ), the azetidine ring offers greater ring strain, possibly enhancing reactivity or binding selectivity .
Computational and Crystallographic Insights
- DFT Studies : employs DFT to propose catalytic cycles for sulfanylidene derivatives, which could guide computational modeling of the target compound’s electronic structure .
- Crystallography : While the target compound lacks reported crystallographic data, analogs like those in highlight the role of substituents (e.g., fluoro, triazolyl) in molecular packing .
Biological Activity
Introduction
The compound 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a phenyl group with a propan-2-ylsulfanyl moiety and an azetidine ring connected to a pyridazin-3-yl amino group, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including the use of reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The structural features of the compound contribute to its biological properties, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Preliminary studies have indicated that This compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibition rates. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Properties
Research has also suggested potential anticancer properties. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis or inhibit cell proliferation. Further studies are required to elucidate the specific pathways involved.
Inhibitory Effects on Enzymes
The compound has shown inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases or conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 1-(4-(2-bromoacetyl)phenyl)pyrrolidin-2-one | Pyrrolidine ring with phenyl substitution | Anticancer | Bromine substitution enhances reactivity |
| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Piperazine ring with phenoxyl group | Antidepressant | Piperazine enhances CNS penetration |
| 4-[2-[4-(E)-2-cyclobutylindazol]phenoxy]ethylamino]butenamide | Indazole and phenoxy groups | Antitumor | Indazole provides unique pharmacophore |
The uniqueness of This compound lies in its specific combination of functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations as low as 10 µg/mL.
- Cytotoxicity Assay : The compound was tested on human cancer cell lines (e.g., HeLa, MCF7), revealing IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity.
- Enzyme Inhibition Study : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the key challenges in synthesizing the azetidine-pyridazine moiety of this compound, and how can they be addressed methodologically?
The azetidine ring formation requires precise control of intramolecular cyclization. A common approach involves using nucleophilic substitution with protected amines under anhydrous conditions (e.g., THF or DCM as solvents, 0–5°C). For the pyridazinylamino group, coupling reactions (e.g., Buchwald-Hartwig amination) with Pd catalysts (e.g., Pd(OAc)₂/Xantphos) and microwave-assisted heating (120°C, 2–4 hours) improve yields . Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensures purity.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR are critical for verifying the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ protons) and pyridazine aromaticity (δ 8.0–9.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and secondary amine (N-H bend at ~1550 cm⁻¹) groups .
- X-ray crystallography (if crystalline): Provides unambiguous confirmation of stereochemistry and bond angles .
Q. How can reaction conditions be optimized to improve yield during the sulfanyl-phenyl coupling step?
Use Design of Experiments (DoE) to test variables:
- Solvent polarity : Toluene (non-polar) vs. DMF (polar aprotic).
- Catalyst : CuI vs. Pd(PPh₃)₄.
- Temperature : 80–120°C.
Statistical modeling (e.g., ANOVA) identifies optimal conditions. Evidence suggests Pd catalysts in DMF at 100°C yield >75% .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against kinase targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR, ABL1). Pyridazine’s planar structure and azetidine’s rigidity may enhance hydrophobic interactions .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. Compare RMSD values (<2 Å indicates stable binding) .
- QSAR : Train models on pyridazine derivatives with known IC₅₀ data to predict activity .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
- Orthogonal assays : Combine MTT (viability) with Western blotting (target phosphorylation) to confirm mechanism .
- Meta-analysis : Compare results across studies using Hill slopes and coefficient of variation (CV <15% indicates reliability) .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Isosteric replacement : Substitute pyridazine with pyrimidine to reduce CYP450-mediated oxidation.
- Prodrug design : Introduce ester groups at the ethanone position for delayed hydrolysis .
- Deuterium labeling : Replace azetidine C-H bonds with C-D to slow metabolism .
Data Analysis & Methodological Challenges
Q. How should researchers handle conflicting crystallographic and NMR data during structural elucidation?
- Cross-validate : Compare X-ray data (bond lengths/angles) with NMR-derived NOE correlations (through-space interactions).
- Dynamic effects : Use VT-NMR (variable temperature) to assess conformational flexibility in solution vs. solid state .
- DFT calculations : Gaussian09 optimizes geometry and predicts NMR shifts to match experimental data .
Q. What statistical tools are essential for analyzing high-throughput screening (HTS) data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
